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Ethanol, mixt. with methanol

Fuel blending Octane number enhancement Ternary alcohol fuels

Sourcing pure ethanol triggers excise tax or leaves residue on shellac; pure methanol elevates hazard profiles. This Industrial Methylated Spirits (~95% ethanol denatured with ~5% methanol) is the direct regulatory-compliant, process-optimized alternative: • Ensures tax-exempt procurement via its non-separable azeotropic character []. • Achieves higher octane ratings in ternary GEM fuel blends than binary ethanol-gasoline mixes at identical alcohol loading []. • Dissolves shellac instantly-a critical capability where isopropanol completely fails []. • Eliminates ketone-derived background staining in histology protocols, unlike MEK- or MIBK-denatured grades []. Specifying this exact CAS 8013-52-3 formulation is a binary determinant of process success, excise compliance, and total-cost optimization.

Molecular Formula C3H10O2
Molecular Weight 78.11 g/mol
CAS No. 8013-52-3
Cat. No. B8422283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, mixt. with methanol
CAS8013-52-3
Molecular FormulaC3H10O2
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESCCO.CO
InChIInChI=1S/C2H6O.CH4O/c1-2-3;1-2/h3H,2H2,1H3;2H,1H3
InChIKeyZYBWTEQKHIADDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 2.5 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol-Methanol Mixture (CAS 8013-52-3): Technical Baseline Overview


Ethanol, mixt. with methanol (CAS 8013-52-3), most commonly supplied as Industrial Methylated Spirits (IMS) containing approximately 95% ethanol denatured with ~5% methanol, is a regulated, tax-exempt polar solvent with a boiling point near 78 °C and density of roughly 0.78 g/cm³ [1] . This mixture is not a single molecular entity but a tightly specified binary formulation whose azeotropic character, excise-regulatory status, and solvency profile differentiate it from both pure ethanol and pure methanol in procurement decisions [2] [3].

Why Generic Substitution Fails for Ethanol-Methanol Mixtures


Procurement of generic 'ethanol' or 'methanol' cannot substitute for the specific CAS 8013-52-3 mixture because the co-presence of methanol in a defined ratio produces a unique azeotropic distillation profile, a solvency parameter set distinct from either pure alcohol [1] [2], and a tax-regulatory classification that is unavailable to undenatured ethanol [3]. In fuel blending applications, ternary gasoline-ethanol-methanol (GEM) mixtures deliver a higher octane number than binary gasoline-ethanol blends at equal total alcohol content [4], while in cleaning applications the methanol component suppresses residue formation relative to isopropanol-based formulations [5]. Substituting pure methanol raises toxicity and flammability risks disproportionate to the target application, and substituting pure ethanol forfeits excise-tax exemption, directly impacting total cost of ownership.

Quantified Performance Evidence Against Closest Comparators


Ternary GEM Blends vs. Binary Ethanol Blends for Octane Number

In a direct head-to-head study measuring Research Octane Number (RON) via ASTM-D86, ternary gasoline-ethanol-methanol (GEM) blends formulated with equal total alcohol content produced a higher octane number than binary gasoline-ethanol (GE) blends [1]. This is attributable to methanol's inherently higher RON (~109) compared to ethanol (~108.6), with an additional synergistic blending effect observed in the ternary system that exceeds linear molar-weighted predictions [1] [2].

Fuel blending Octane number enhancement Ternary alcohol fuels

Laminar Burning Velocity: Methanol-Admixed vs. Pure Ethanol

Laminar burning velocity (LBV) measurements using the heat flux method on a flat flame adiabatic burner demonstrate that methanol (peak LBV = 0.50 m/s at equivalence ratio Φ = 1.075, 298 K) significantly exceeds ethanol (peak LBV = 0.47 m/s under identical conditions) [1]. Consequently, ethanol-methanol mixtures exhibit LBV values intermediate between the pure components that exceed the LBV of pure ethanol at any given equivalence ratio, with the methanol fraction contributing disproportionately to the net heat release rate [2].

Laminar burning velocity Combustion kinetics Spark-ignition engine fuels

IMS vs. Isopropyl Alcohol for Phenol Burn Decontamination

In a controlled in vivo study (porcine model, n = subjects with 5–15% body surface area phenol burns), Industrial Methylated Spirits (IMS, i.e., ethanol denatured with methanol) combined with polyethylene glycol demonstrated histological tissue damage reduction statistically equivalent to isopropyl alcohol treatment (P < 0.05 vs. water-only controls) [1]. Both IMS and isopropyl alcohol were the most efficacious interventions among all tested treatments, with no significant difference between them.

Chemical burn decontamination Phenol neutralization Emergency medicine

Azeotropic Inseparability for Tax-Compliant Solvent Supply

High-pressure densitometry reveals that binary methanol + ethanol mixtures exhibit unusually large deviations from ideal mixture behaviour in excess molar properties, confirming strong non-ideality [1]. This thermodynamic non-ideality is the molecular basis for the near-azeotropic behaviour of industrial methylated spirits (ethanol-water-methanol ternary system boiling at a nearly constant ~78 °C), which renders simple distillation separation economically infeasible [2] [3]. By contrast, isopropanol-denatured ethanol formulations (e.g., EU completely denatured alcohol specification: 3 L isopropanol + 3 L MEK per hL ethanol) can in principle be separated by fractional distillation due to larger boiling-point differentials.

Excess molar volume Azeotrope formation Excise tax compliance

Shellac Solvency: IMS vs. Isopropyl Alcohol

Practical comparative testing by industrial users consistently reports that Industrial Methylated Spirits (ethanol with ~5% methanol) effectively softens and dissolves shellac and natural resin coatings, whereas isopropyl alcohol (IPA) does not [1]. This solvency differential is attributed to the higher Hansen δp (polar) and δh (hydrogen-bonding) component of the ethanol-methanol mixture relative to pure isopropanol, enabling stronger interaction with the hydroxyl and ester functionalities present in shellac [2].

Shellac dissolution Natural resin solvency Industrial cleaning

Histological Processing: Methanol-Denatured vs. Ketone-Containing Grades

Histological-grade denatured ethanol specifications that use methanol as the sole or primary denaturant (e.g., CAS 8013-52-3, methanol content 4.3–5.3% w/w ) are preferred over formulations containing methyl ethyl ketone (MEK) or methyl isobutyl ketone (MIBK), which are explicitly noted to interfere with tissue processing and staining . The EU completely denatured alcohol specification (isopropanol + MEK) introduces ketonic residues that can compromise cytological staining uniformity, whereas methanol, being a simple primary alcohol, volatilizes without leaving carbonyl-reactive residues .

Histology tissue processing Cytology fixation Denaturant interference

Evidence-Backed Procurement Scenarios for Industrial Users


Maximizing Octane with Ternary GEM Fuel Blends

Fuel blenders seeking to maximize octane rating at minimum alcohol volume should specify the ternary ethanol-methanol combination over binary ethanol-gasoline blends. Evidence confirms that at equal total alcohol content, GEM blends deliver a higher Research Octane Number than GE blends [1]. This scenario leverages the differential octane response documented in Section 3 to formulate cost-optimized, high-knock-resistance fuels for spark-ignition engines.

Securing Tax Exemption via Azeotropic Inseparability

Organizations in jurisdictions with beverage-alcohol excise taxes (UK, EU, Australia) should procure ethanol, mixt. with methanol (IMS, CAS 8013-52-3) specifically because the near-azeotropic ethanol-water-methanol ternary system cannot be economically separated into potable ethanol by simple distillation [2] [3]. This inherent inseparability satisfies customs and excise authorities' denaturing requirements, securing the tax exemption that pure undenatured ethanol does not qualify for, and providing a compliance advantage over isopropanol-denatured grades that may be separable.

Eliminating Staining Artefacts in Histology Protocols

Histology laboratories performing Papanicolaou staining, H&E, or special stains should specify methanol-denatured ethanol (CAS 8013-52-3, e.g., Honeywell A15 METHYL grade with 4.8% methanol) over MEK- or MIBK-containing denatured alcohol grades. The absence of ketonic denaturants avoids carbonyl-amine Schiff-base adduct formation that can produce non-specific background staining, directly improving slide quality and diagnostic reproducibility .

Shellac Dissolution for Coatings and French Polishing

Furniture restorers, musical instrument makers, and vintage electronics technicians whose workflows depend on shellac dissolution must procure ethanol, mixt. with methanol (IMS) rather than isopropyl alcohol. Empirical evidence confirms that IMS effectively softens and dissolves shellac, whereas IPA does not [4]. Substituting IPA for IMS in these applications results in complete process failure, making correct CAS specification a binary determinant of operational success.

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